molecular formula C7H8N2O2 B2538219 1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2415454-07-6

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B2538219
CAS RN: 2415454-07-6
M. Wt: 152.153
InChI Key: NRVQPFSWYXVSJZ-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP can cause irreversible damage to the dopaminergic neurons in the brain, leading to symptoms that resemble Parkinson's disease.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis, structure, and reactivity of 1,4-dihydropyrazine derivatives have been a subject of interest due to their unique chemical properties. For instance, the synthesis of 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetrahydro-4,4,8,8-tetramethylanthracene-1,5-dione (DDTTA) showcases the formation of a modestly stable, almost flat 1,4-dihydropyrazine, highlighting its green color and significant solvatochromism in its long-wavelength visible absorption band (Brook, Haltiwanger, & Koch, 1992). This study illustrates the potential of 1,4-dihydropyrazine derivatives in synthesizing novel compounds with interesting optical properties.

Coordination Chemistry

Research into regioisomers of N-hydroxyalkylpyridylpyrazole ligands and their coordination to metals such as Pd(II), Pt(II), and Zn(II) provides insight into the structural versatility of pyrazine derivatives. The separation, characterization, and X-ray diffraction analysis of these complexes reveal diverse coordination geometries and bonding modes, offering pathways for the design of novel coordination compounds (Luque et al., 2011).

Oxidation Studies

The oxidation behavior of 1,4-dihydropyrazines like DDTTA underlines the chemical reactivity of these compounds towards dioxygen in various organic solvents. The study of such oxidations contributes to understanding the stability and reactive intermediates of dihydropyrazines, which are less reactive compared to their biologically active counterparts (Brook, Noll, & Koch, 1997).

Novel Compound Synthesis

Explorations into monoalkylation reactions of symmetrical α-diones offer methodologies for synthesizing monoalkylated 1,2-diones. This technique, through the steric control of dihydropyrazines, allows for selective deprotonation and alkylation, leading to efficient production of monoalkylated diones in good yields. Such synthetic strategies enhance the toolbox for creating diverse organic compounds (Gopal, Nadkarni, & Sayre, 1998).

Electrochemical and Photophysical Properties

The investigation into homobimetallic Re(I) complexes involving 1,4-dihydropyrazine derivatives reveals their potential in luminescent and electrochemical applications. Such studies provide valuable insights into the photophysical properties and electronic structures of bimetallic complexes, suggesting their use in developing new materials for optical and electronic devices (Lin et al., 1992).

properties

IUPAC Name

1-prop-2-enylpyrazin-1-ium-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-3,5H,1,4H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWYRAFUWUYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=NC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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